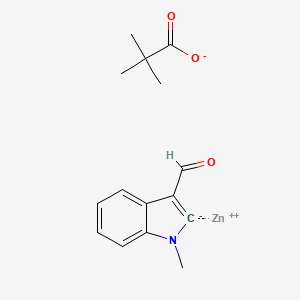
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde
Descripción
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde is a chemical compound with the molecular formula C15H17NO3Zn and a molecular weight of 324.69 g/mol . This compound is known for its unique structure, which includes a zinc pivalate moiety attached to a 3-formyl-1-methyl-1H-indole core. It is used in various scientific research applications due to its distinctive chemical properties.
Propiedades
IUPAC Name |
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8NO.C5H10O2.Zn/c1-11-6-8(7-12)9-4-2-3-5-10(9)11;1-5(2,3)4(6)7;/h2-5,7H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMKOKNVVAUEDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CN1[C-]=C(C2=CC=CC=C21)C=O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate typically involves the reaction of 3-formyl-1-methyl-1H-indole with zinc pivalate under controlled conditions. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where the zinc pivalate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
(3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The zinc pivalate moiety plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but lacks the zinc pivalate moiety.
3-Formyl-1H-indole: Similar core structure but without the methyl and zinc pivalate groups.
Zinc acetate: Contains zinc but lacks the indole moiety.
Uniqueness
(3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate is unique due to the presence of both the indole core and the zinc pivalate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


